Inverted Wavelength Dependence of Photoisomerization Quantum Yield vs. Azobenzene
Upon S₂ (ππ*) excitation, 4,4'-azopyridine exhibits a higher cis-isomer quantum yield compared to S₁ (nπ*) excitation, which is the opposite trend observed for trans-azobenzene. Experimental femtosecond transient absorption measurements in ethanol demonstrate this inversion, and nonadiabatic dynamics simulations yield quantitative cis-isomer quantum yields of (3 ± 2)% for S₁ excitation and (18 ± 4)% for S₂ excitation [1][2]. This behavior is attributed to a potential well on the S₂ state that delays internal conversion and facilitates access to twisted conical intersections, a feature absent in azobenzene [1].
| Evidence Dimension | Cis-isomer quantum yield wavelength dependence |
|---|---|
| Target Compound Data | S₁ (nπ*) excitation: (3 ± 2)%; S₂ (ππ*) excitation: (18 ± 4)% |
| Comparator Or Baseline | trans-Azobenzene: higher quantum yield upon nπ* (S₁) excitation than ππ* (S₂) excitation (inverse trend) |
| Quantified Difference | Inverted excitation-wavelength dependence; S₂ yield approximately 6-fold higher than S₁ yield for target compound |
| Conditions | Nonadiabatic dynamics simulations (119 trajectories) based on CASSCF calculations; qualitatively consistent with experimental femtosecond transient absorption in ethanol |
Why This Matters
This inverted photoresponse enables selective activation using different excitation wavelengths, a critical advantage for wavelength-orthogonal photoswitching in multiplexed biological or materials applications.
- [1] Gao, A., et al. Wavelength-dependent photoisomerization of trans-4,4'-azopyridine: Nonadiabatic dynamics simulation. Spectrochim. Acta A Mol. Biomol. Spectrosc. 2025, 322, 124865. View Source
- [2] Obloy, L.M., et al. Excited-State-Selective Ultrafast Relaxation Dynamics and Photoisomerization of trans-4,4'-Azopyridine. J. Phys. Chem. Lett. 2022, 13, 46, 10863–10870. View Source
